molecular formula C11H9ClN2 B13652711 6-(4-Chlorophenyl)pyridin-2-amine

6-(4-Chlorophenyl)pyridin-2-amine

Cat. No.: B13652711
M. Wt: 204.65 g/mol
InChI Key: PZRWABPFXCOHHM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a 4-chlorophenyl group at the 6-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(4-Chlorophenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve coupling 4-chlorophenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: The original amino compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the 4-chlorophenyl group and the amino group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)pyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

6-(4-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H,(H2,13,14)

InChI Key

PZRWABPFXCOHHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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